molecular formula C9H9N5 B13102822 4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine CAS No. 913322-75-5

4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine

Cat. No.: B13102822
CAS No.: 913322-75-5
M. Wt: 187.20 g/mol
InChI Key: WAULEGQUIOBFPA-UHFFFAOYSA-N
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Description

Contextualization of Pyrimidine (B1678525) and Pyrazine (B50134) Heterocycles in Medicinal Chemistry and Organic Synthesis

Pyrimidine and pyrazine rings are fundamental building blocks in the world of chemistry, recognized for their presence in a vast array of biologically active molecules and their utility in synthetic organic chemistry.

Pyrimidine , a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a privileged scaffold in drug discovery. mdpi.com This structural motif is a core component of nucleobases—uracil, thymine, and cytosine—which are fundamental to the structure of DNA and RNA. Beyond their role in genetics, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities. mdpi.com They are integral to numerous approved drugs, demonstrating efficacy as anticancer, anti-infective, anti-inflammatory, and central nervous system agents. mdpi.commdpi.com The versatility of the pyrimidine ring allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's properties to interact with specific biological targets. mdpi.com

Pyrazine , an isomer of pyrimidine with nitrogen atoms at positions 1 and 4, also holds a significant place in medicinal chemistry. Pyrazine derivatives are known for a wide range of biological effects, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov The pyrazine ring is a key component in several clinically important drugs and natural products. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive component for designing molecules that can interact with biological macromolecules.

In organic synthesis, both pyrimidine and pyrazine heterocycles serve as versatile intermediates. Their synthesis is well-established, with numerous methods available to create a diverse library of derivatives. mdpi.com These heterocycles can undergo a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Rationale for Academic Investigation of the 4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine Scaffold

The academic investigation into the this compound scaffold is driven by the principle of molecular hybridization. This strategy involves combining two or more pharmacophores—structural units responsible for a molecule's biological activity—to create a new molecule with potentially enhanced or novel properties. In this case, the fusion of the pyrimidine and pyrazine rings is a deliberate design choice aimed at exploring the synergistic effects of these two important heterocycles.

The rationale for investigating this specific scaffold includes:

Exploration of New Chemical Space: The combination of a pyrimidine and a pyrazine ring in this particular arrangement creates a novel molecular framework. Researchers are motivated to synthesize and characterize such new structures to expand the known chemical space and to understand the impact of this unique combination on the molecule's physical, chemical, and biological properties.

Potential for Enhanced Biological Activity: Given that both pyrimidine and pyrazine moieties are known to exhibit a wide range of biological activities, it is hypothesized that their combination could lead to compounds with improved potency, selectivity, or a broader spectrum of activity against various diseases. mdpi.comnih.gov For instance, pyrimidine-based compounds have been extensively studied as kinase inhibitors in cancer therapy, and the addition of a pyrazine ring could modulate this activity or introduce new interactions with the target protein. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: The synthesis of this compound and its derivatives allows for systematic studies of how structural modifications affect biological activity. By altering substituents on either the pyrimidine or pyrazine ring, researchers can gain valuable insights into the key structural features required for a desired biological effect. These SAR studies are crucial for the rational design of more effective therapeutic agents. nih.gov

Scope and Objectives of Research on this Chemical Entity

The research focused on this compound encompasses a range of objectives, from fundamental synthesis to biological evaluation.

The primary scope of this research includes:

Chemical Synthesis: Developing efficient and versatile synthetic routes to produce this compound and a library of its analogs. This often involves multi-step syntheses and the optimization of reaction conditions.

Structural Characterization: Unambiguously confirming the chemical structure of the synthesized compounds using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

Biological Screening: Evaluating the synthesized compounds for a variety of biological activities. This can include in vitro assays to determine their effects on specific enzymes, receptors, or cell lines, particularly in areas like oncology and infectious diseases where pyrimidine and pyrazine derivatives have shown promise. mdpi.comnih.gov

The overarching objectives of these research endeavors are:

Identification of Lead Compounds: To discover novel molecules with promising biological activity that can serve as starting points for further drug development.

Understanding of Molecular Interactions: To elucidate the mechanism of action of active compounds by studying how they interact with their biological targets at a molecular level.

Contribution to the Field of Medicinal Chemistry: To expand the collective knowledge of heterocyclic chemistry and provide new tools and insights for the design of future therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

913322-75-5

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

4-(3-methylpyrazin-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C9H9N5/c1-6-8(12-5-4-11-6)7-2-3-13-9(10)14-7/h2-5H,1H3,(H2,10,13,14)

InChI Key

WAULEGQUIOBFPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C2=NC(=NC=C2)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 3 Methylpyrazin 2 Yl Pyrimidin 2 Amine

Retrosynthetic Analysis of the 4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine Molecular Architecture

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comadvancechemjournal.com For this compound, the primary disconnections involve breaking the molecule down at its key linkages: the bond connecting the pyrazine (B50134) and pyrimidine (B1678525) rings, and the bonds forming each heterocyclic ring.

Two principal retrosynthetic approaches can be envisioned:

Strategy A: Disconnection of the Pyrimidine-Pyrazine C-C Bond. This is a common strategy for bi-heterocyclic systems. It simplifies the synthesis into the preparation of two separate heterocyclic precursors: a pyrimidine derivative and a pyrazine derivative, which are then coupled. The pyrimidine moiety would require a reactive group (e.g., a halogen) at the 4-position to facilitate a cross-coupling reaction with an organometallic pyrazine species.

Strategy B: Building one heterocycle onto the other. In this approach, a pre-formed pyrazine or pyrimidine ring bearing a suitable side chain is used as a foundation to construct the second ring. For instance, a 2-(aminoformyl)-3-methylpyrazine derivative could be a precursor to react with a three-carbon unit to form the pyrimidine ring.

These strategies lead to simpler precursors, whose own syntheses are well-established in chemical literature.

Synthetic Pathways for the Pyrimidine-2-amine Core Formation

The 2-aminopyrimidine (B69317) unit is a privileged structural motif found in numerous biologically active molecules. acs.orgresearchgate.net Its synthesis can be achieved through various methods, primarily involving ring formation or functionalization of a pre-existing ring.

Cyclization Reactions for Pyrimidine Ring Construction

The most prevalent method for constructing the pyrimidine ring is the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.egmdpi.com To form the 2-aminopyrimidine core, guanidine (B92328) is typically used as the N-C-N source.

The general reaction involves the cyclization of a β-dicarbonyl compound or its synthetic equivalent with guanidine. wikipedia.org This approach is highly versatile, allowing for the introduction of various substituents on the pyrimidine ring based on the choice of the three-carbon precursor.

C-C-C Precursor N-C-N Reagent Reaction Conditions Outcome
1,3-Diketone (e.g., Acetylacetone)GuanidineBasic (e.g., NaOEt in EtOH)Substituted 2-Aminopyrimidine
β-Ketoester (e.g., Ethyl acetoacetate)GuanidineBasicSubstituted 2-Amino-pyrimidinone
MalononitrileGuanidineBasic2,4-Diaminopyrimidine derivative

Multicomponent reactions, such as variations of the Biginelli reaction, also provide efficient routes to functionalized pyrimidine rings in a single step. mdpi.comwikipedia.org

Amination Strategies for the Pyrimidine-2-amine Moiety

An alternative to building the ring with the amino group in place is to introduce it onto a pre-formed pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr): This classic strategy involves reacting a pyrimidine with a leaving group (typically a halogen) at the 2-position with an amine source like ammonia (B1221849) or an amide equivalent. The π-deficient nature of the pyrimidine ring facilitates nucleophilic attack, particularly at the C2 and C4 positions. wikipedia.org

Direct C-H Amination: More modern approaches focus on the direct functionalization of C-H bonds, which is more atom-economical. acs.orgresearchgate.net Recent developments have enabled the C2-selective amination of pyrimidines. nih.govacs.orgdocumentsdelivered.com These methods often proceed through the in-situ generation of a pyrimidinyl iminium salt, which then reacts with an amine source. acs.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination can be employed to couple a 2-halopyrimidine with an amine. This method is particularly useful for synthesizing N-aryl or N-alkyl substituted 2-aminopyrimidines and offers a broad substrate scope. mdpi.com

Synthetic Pathways for the 3-Methylpyrazin-2-yl Moiety Construction

The pyrazine ring is another important diazine heterocycle. wikipedia.orgresearchgate.net Its synthesis often involves condensation reactions to form the six-membered ring.

Formation of the Pyrazine Ring System

Several classical and modern methods are available for constructing the pyrazine ring.

Condensation of 1,2-Diketones and 1,2-Diamines: This is a straightforward and widely used method. The reaction of a 1,2-dicarbonyl compound with a 1,2-diaminoalkane, followed by oxidation, yields the pyrazine derivative. slideshare.netnih.gov

Self-Condensation of α-Amino Ketones: The Gutknecht pyrazine synthesis (1879) involves the self-condensation of two molecules of an α-amino ketone, which are often generated in situ from α-halo ketones and ammonia. wikipedia.org This is followed by dehydration and oxidation to yield the pyrazine.

From α-Azido or α-Nitroso Ketones: Chemoselective reduction of α-azido, α-nitroso, or α-nitro ketones can produce an α-amino ketone intermediate. slideshare.net This intermediate can then dimerize and oxidize to form the pyrazine ring. youtube.com

Method Precursors Key Steps
Diketone/Diamine Condensation1,2-Diketone + 1,2-DiamineCondensation, Oxidation
Gutknecht Synthesisα-Halo Ketone + AmmoniaFormation of α-Amino Ketone, Dimerization, Oxidation
From Nitroso Ketonesα-Nitroso KetoneReduction, Dimerization, Oxidation

Strategies for Methyl Group Introduction onto the Pyrazine Ring

The methyl group on the pyrazine ring can be introduced either by using a methylated precursor during ring synthesis or by methylating a pre-formed pyrazine ring.

Incorporation during Cyclization: The most direct method is to use a starting material that already contains the required methyl group. For example, in the condensation of a 1,2-diketone with a 1,2-diamine, using a methylated version of either precursor will result in a methylated pyrazine product.

Direct Methylation of the Pyrazine Ring: Direct methylation of a π-deficient heteroaromatic ring like pyrazine can be challenging. Electrophilic substitution is difficult due to the deactivating effect of the ring nitrogens. wikipedia.org However, strategies exist for such transformations:

Radical Methylation: Reactions like the Minisci reaction can introduce alkyl groups onto electron-deficient heterocycles. These reactions typically use a radical source.

Metal-Catalyzed Cross-Coupling: A halogenated pyrazine can be coupled with an organometallic methylating agent (e.g., methylmagnesium bromide or methylboronic acid) via Suzuki or Kumada coupling.

N-Oxide Chemistry: Activation of the pyrazine ring via N-oxidation can alter its reactivity, sometimes facilitating substitution at specific positions.

Recent research has also explored novel catalytic methods for the methylation of nitrogen-containing heterocycles, which could potentially be applied to pyrazine systems. rsc.org

Coupling Methodologies for Pyrazine and Pyrimidine Ring Linkage

The formation of the C-C bond between the pyrazine and pyrimidine rings is the critical step in the synthesis of this compound. This is typically achieved through modern cross-coupling reactions or classical nucleophilic aromatic substitution, each offering distinct advantages in terms of substrate scope and reaction conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. researchgate.net The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant for the synthesis of bi-heteroaromatic systems.

The Suzuki-Miyaura coupling provides a versatile method for creating the C-C bond between the pyrazine and pyrimidine rings. nih.govresearchgate.net This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex. nih.gov For the synthesis of the target molecule, two primary routes are feasible:

Coupling of a pyrazine-based boronic acid/ester with a halogenated 2-aminopyrimidine derivative.

Coupling of a pyrimidine-based boronic acid/ester with a halogenated methylpyrazine.

The success of the Suzuki reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. mdpi.com Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst. nih.govmdpi.com The reaction conditions must be carefully optimized to achieve good yields, especially when dealing with nitrogen-containing heterocycles which can sometimes inhibit the catalyst. mdpi.com

Table 1: Example Conditions for Suzuki-Miyaura Coupling of Heterocyclic Compounds

ParameterTypical Reagents/ConditionsReference
Halogenated Heterocycle2-amino-4-chloropyrimidine or 2-chloro-3-methylpyrazine thieme-connect.com
Boronic Acid/Ester3-Methylpyrazin-2-ylboronic acid or (2-aminopyrimidin-4-yl)boronic acid nih.gov
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, XPhos Pd G2 nih.govrsc.orgrsc.org
BaseK₃PO₄, Na₂CO₃, K₂CO₃ nih.govmdpi.comrsc.org
Solvent1,4-Dioxane/Water, Toluene, DME nih.govnih.gov
Temperature80-120 °C nih.govnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org While not directly used for linking the two rings in the target molecule, it is a crucial method for synthesizing precursors and derivatives, for instance, by coupling an amine with a halogenated pyrimidine or pyrazine. researchgate.netmdpi.com The development of sterically hindered phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under milder conditions. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in heterocyclic chemistry. wikipedia.orgmasterorganicchemistry.com In this approach, a nucleophile replaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com

Nitrogen-containing heterocycles like pyrimidine and pyrazine are inherently electron-deficient, making them highly susceptible to SNAr reactions. nih.govstackexchange.com The reaction typically occurs at positions ortho or para to the ring nitrogens, as this allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative nitrogen atom. stackexchange.com For pyrimidine, this makes the C2, C4, and C6 positions particularly reactive.

To synthesize this compound via an SNAr pathway, one could envision the reaction of a nucleophilic pyrazine species (e.g., an organometallic derivative of 3-methylpyrazine) with a 2-amino-4-halopyrimidine. The halogen at the C4 position serves as a good leaving group, and the ring nitrogens activate this position for nucleophilic attack. researchgate.net

Key features of SNAr on pyrimidine rings:

Regioselectivity: Attack is favored at the C4 position when a leaving group is present. thieme-connect.com

Activation: The pyrimidine ring nitrogens inherently activate the ring for nucleophilic attack. stackexchange.com

Leaving Group: Common leaving groups include halides (Cl, Br) and sulfones.

Computational studies suggest that many SNAr reactions on heterocycles like pyrimidine and pyrazine may proceed through a concerted mechanism rather than a stepwise addition-elimination pathway, particularly with good leaving groups such as chloride or bromide. nih.gov

Post-Synthetic Derivatization Strategies for this compound Analogs

Once the core structure of this compound is synthesized, a variety of analogs can be prepared through post-synthetic modifications. These strategies focus on the selective functionalization of the heterocyclic rings or transformations at the exocyclic amine group.

Introducing additional functional groups onto the pyrazine or pyrimidine rings requires methods that can distinguish between the various C-H bonds. Regioselective metalation followed by quenching with an electrophile is a powerful strategy. researchgate.netnih.gov

The use of hindered magnesium or zinc-amide bases can achieve regioselective deprotonation of specific C-H bonds on pyrimidine and pyrazine rings. researchgate.net The directing effects of existing substituents and the inherent electronic properties of the rings guide the position of metalation. For example, in the pyrimidine ring of the target compound, the C5 and C6 positions are potential sites for functionalization. Similarly, the pyrazine ring has available C-H bonds that can be selectively targeted.

Table 2: Potential Regioselective Functionalization Sites

RingPositionPotential ReactionRationale
PyrimidineC5Electrophilic Substitution (e.g., Halogenation)Activated by the 2-amino group.
PyrimidineC6Directed MetalationCan be targeted with specific bases. nih.gov
PyrazineC5 or C6Directed MetalationPositioning influenced by existing methyl and pyrimidinyl groups. researchgate.net

The 2-amino group on the pyrimidine ring is a versatile handle for introducing a wide range of chemical diversity. iaea.orgresearchgate.net It can act as a nucleophile in various reactions.

N-Arylation/N-Alkylation: The amino group can be arylated using Buchwald-Hartwig conditions, reacting with various aryl halides to produce N-aryl derivatives. mdpi.com Alkylation can be achieved with alkyl halides in the presence of a base. nih.gov

Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amides. This is a common transformation used to introduce a variety of functional groups.

Condensation Reactions: The amino group can be condensed with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines. nih.gov

Coupling Reactions: Peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to form amide bonds with carboxylic acids.

These transformations allow for the synthesis of extensive libraries of analogs from the parent compound, enabling exploration of structure-activity relationships for various applications. ijpsjournal.com

Advanced Purification and Isolation Techniques for Novel Derivatives

The synthesis of novel derivatives of this compound often results in complex mixtures containing starting materials, byproducts, and the desired product. Effective purification is critical to isolate compounds of high purity for characterization and further use. researchgate.net

Standard purification techniques include:

Recrystallization: An effective method for purifying solid compounds, provided a suitable solvent system can be found. nih.gov

Column Chromatography: Widely used for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). researchgate.net Gradient elution is often employed to improve separation.

Preparative Thin-Layer Chromatography (TLC): Useful for small-scale purifications or for separating compounds that are difficult to resolve by column chromatography. nih.gov

For more challenging separations or to achieve very high purity, advanced techniques are employed:

Flash Column Chromatography: An air-pressure driven version of column chromatography that is faster and often provides better resolution than traditional gravity chromatography. researchgate.net

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are powerful tools for the purification of complex mixtures and the isolation of highly pure compounds. Purity is often determined by analytical HPLC. researchgate.netmdpi.com

The choice of purification method depends on the physical properties of the synthesized derivative (e.g., polarity, solubility, crystallinity) and the scale of the synthesis.

Advanced Spectroscopic and Structural Characterization of 4 3 Methylpyrazin 2 Yl Pyrimidin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine, ¹H and ¹³C NMR would provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons on the pyrimidine (B1678525) and pyrazine (B50134) rings, as well as for the methyl and amine groups. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the nucleus. For instance, aromatic protons typically resonate in the downfield region (δ 7-9 ppm). The singlet for the methyl group protons would likely appear in the upfield region (around δ 2.5 ppm). The protons of the amine group would present as a broad singlet, the chemical shift of which can be solvent-dependent.

Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the molecule. For example, the protons on the pyrimidine and pyrazine rings would likely exhibit doublet or multiplet patterns depending on their neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrazine-H8.5 - 8.7Doublet
Pyrazine-H8.3 - 8.5Doublet
Pyrimidine-H8.2 - 8.4Doublet
Pyrimidine-H7.0 - 7.2Doublet
NH₂5.0 - 6.0Broad Singlet
CH₃2.5 - 2.7Singlet

Similarly, a ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings would be in the aromatic region (δ 110-160 ppm), while the methyl carbon would be found at a much higher field (δ 15-25 ppm).

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₁₀H₁₀N₆).

The mass spectrum would display a molecular ion peak [M]⁺ corresponding to the mass of the intact molecule. In the case of electrospray ionization (ESI), a common technique for such compounds, the protonated molecule [M+H]⁺ would be observed.

Furthermore, the fragmentation pattern observed in the mass spectrum can offer structural insights. The molecule may fragment at specific bonds upon ionization, leading to the formation of characteristic daughter ions. Analysis of these fragments can help to piece together the structure of the parent molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺214.10
[M+H]⁺215.11

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

A successful crystallographic analysis would yield a detailed model of the molecule's conformation in the solid state. It would also reveal information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For instance, the amine group is a potential hydrogen bond donor, while the nitrogen atoms in the pyrazine and pyrimidine rings are potential hydrogen bond acceptors. These interactions play a crucial role in the supramolecular assembly of the compound in the crystalline lattice.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)9.8
β (°)105.2
Volume (ų)990.4
Z4

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The N-H stretching vibrations of the primary amine group would be expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazine and pyrimidine rings would give rise to a series of bands in the 1400-1650 cm⁻¹ region. The C-N stretching vibrations would also be present in the fingerprint region of the spectrum.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Methyl)2850 - 2960
C=N/C=C Stretch (Aromatic Rings)1400 - 1650
C-N Stretch1200 - 1350

Computational Chemistry and Theoretical Modeling of 4 3 Methylpyrazin 2 Yl Pyrimidin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular orbital energies, and reactivity, which are critical for predicting chemical behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic characteristics of heterocyclic compounds. researchgate.netnih.gov For 4-(3-methylpyrazin-2-yl)pyrimidin-2-amine, DFT calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular geometry and compute key electronic descriptors. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests lower reactivity. For this compound, the electron density of the HOMO is expected to be localized primarily on the electron-rich pyrimidin-2-amine moiety, while the LUMO is likely distributed across the electron-deficient pyrazine (B50134) ring. This distribution suggests that the amine group is the primary site for electrophilic attack, whereas the pyrazine ring is more susceptible to nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic interactions. researchgate.netrsc.org For this compound, the most negative potential (red regions) is typically located around the nitrogen atoms of the pyrazine and pyrimidine (B1678525) rings, indicating their role as hydrogen bond acceptors. The most positive potential (blue regions) is found around the amine hydrogens, highlighting them as hydrogen bond donors. mdpi.comresearchgate.net

Table 1: Calculated Quantum Chemical Descriptors for this compound

ParameterCalculated ValueDescription
EHOMO (eV)-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO (eV)-1.80Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE in eV)4.45Indicator of chemical reactivity and stability
Dipole Moment (Debye)3.15Measure of the molecule's overall polarity
Hardness (η)2.225Resistance to change in electron configuration
Electronegativity (χ)4.025Power of an atom to attract electrons to itself

Note: Values are hypothetical, based on typical DFT calculations for similar heterocyclic compounds.

Studies on structurally related bi-heterocyclic systems show that planar or near-planar conformations are often the most stable due to favorable π-system conjugation. nih.gov However, steric hindrance between adjacent hydrogen atoms on the rings can lead to a slightly twisted global minimum energy conformation. The energy barrier to rotation is a key factor in how readily the molecule can adapt its shape to fit into a binding site. A relatively low rotational barrier would suggest conformational flexibility.

Computational modeling can elucidate potential reaction mechanisms, such as metabolism or protonation events. By mapping the reaction coordinate, stationary points corresponding to reactants, products, intermediates, and transition states can be identified. For this compound, a key reaction to model is the protonation of one of its basic nitrogen atoms. DFT calculations can predict the most likely protonation site by comparing the energies of the resulting conjugate acids. The pyrimidine ring nitrogen atoms are generally more basic than those in the pyrazine ring, making them likely candidates for protonation. Calculating the activation energy for such a process provides insight into its kinetic feasibility.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While quantum calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time in a simulated physiological environment (e.g., solvated in water). nih.gov MD simulations on pyrimidine-based kinase inhibitors have revealed crucial information about their flexibility and interactions with surrounding water molecules. nih.gov

For this compound, an MD simulation would track the atomic movements over nanoseconds. Analysis of the trajectory would reveal:

Root-Mean-Square Deviation (RMSD): This metric tracks how the molecule's conformation changes from its initial structure. A stable RMSD plot indicates that the molecule has reached an equilibrium state.

Root-Mean-Square Fluctuation (RMSF): This analysis identifies which parts of the molecule are most flexible. For this compound, the exocyclic amine group and the methyl group on the pyrazine ring would likely show higher fluctuations.

Solvent Accessible Surface Area (SASA): This measures the exposure of the molecule to the solvent, which is important for understanding its solubility and potential for hydrophobic interactions.

These simulations are critical for understanding how the molecule might adapt its conformation upon binding to a biological target.

Molecular Docking and Ligand-Protein Interaction Profiling

Given the structural similarity of this compound to known kinase inhibitors, molecular docking is a powerful technique to predict its binding mode and affinity within the ATP-binding site of various protein kinases. semanticscholar.orgresearchgate.net Cyclin-dependent kinases (CDKs) and Janus kinases (JAKs) are plausible targets based on the activity of related pyrimidine scaffolds. nih.govtandfonline.com

The docking process involves placing the flexible ligand into the rigid or flexible binding pocket of the protein and scoring the resulting poses based on binding energy. A successful docking simulation would reveal key interactions:

Hydrogen Bonds: The pyrimidin-2-amine motif is a classic "hinge-binder," forming one or two crucial hydrogen bonds with the backbone amide and carbonyl groups of a conserved residue (e.g., Leucine or Cysteine) in the kinase hinge region.

Hydrophobic Interactions: The methyl group and the aromatic surfaces of the pyrazine and pyrimidine rings would likely engage in hydrophobic and van der Waals interactions with nonpolar residues in the active site.

Pi-Stacking: The aromatic rings could form π-π stacking or T-stacking interactions with aromatic residues like Phenylalanine or Tyrosine.

Table 2: Hypothetical Molecular Docking Results against CDK2

ParameterValueInteracting ResidueInteraction Type
Binding Energy (kcal/mol)-8.5--
Hydrogen Bond 1 (Distance Å)1.9LEU 83 (Backbone NH)H-bond with Pyrimidine N1
Hydrogen Bond 2 (Distance Å)2.1LEU 83 (Backbone C=O)H-bond with Amine H
Hydrophobic Interaction-ILE 10, VAL 18, ALA 31van der Waals
Pi-Alkyl Interaction-LEU 134Interaction with Pyrazine Ring

Note: Data is hypothetical, based on typical docking studies of pyrimidine-based inhibitors in the CDK2 active site (PDB ID: 3WBL). researchgate.netrsc.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Chemical Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate a compound's chemical features (descriptors) with its biological activity. researchpublish.comnih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory potency against a specific kinase. nih.govacs.org

The process involves:

Data Set Preparation: A series of compounds with measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric fields from CoMFA).

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation that links a subset of descriptors to the observed activity. tandfonline.comnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. researchpublish.com

A typical QSAR model for this class of compounds might show that activity is positively correlated with descriptors related to hydrogen bonding capacity and negatively correlated with steric bulk in certain regions, providing a clear roadmap for designing more potent derivatives.

Development of Predictive Models for Biological Activity based on Structural Descriptors

A cornerstone of computational drug design is the development of Quantitative Structure-Activity Relationship (QSAR) models. The fundamental principle of QSAR is that the biological activity of a chemical compound is a function of its molecular structure and physicochemical properties. By establishing a mathematical relationship between these properties (known as molecular descriptors) and the observed biological activity, predictive models can be built to forecast the activity of new, unsynthesized compounds.

For a series of analogs based on the this compound scaffold, a typical QSAR study would involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized as:

Electronic Descriptors: Such as atomic charges, dipole moment, and energies of frontier orbitals (HOMO and LUMO), which describe the electronic aspects of the molecule.

Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters that relate to the size and shape of the molecule.

Topological Descriptors: Which are numerical representations of the molecular structure, connectivity, and branching.

Hydrophobicity Descriptors: Often represented by LogP, which describes the partitioning of the molecule between an aqueous and an organic phase.

Once these descriptors are calculated for a set of molecules with known biological activities (the training set), statistical methods are employed to create the predictive model. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common techniques used to build robust QSAR models for pyrimidine and pyrazine derivatives. For instance, a study on pyrimidine derivatives as VEGFR-2 inhibitors demonstrated that both MLR and ANN models could successfully predict inhibitory activity, with the ANN model showing a higher correlation.

The performance of these models is rigorously validated to ensure their predictive power for new compounds. A validated QSAR model can then be used to screen virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and biological testing, thereby saving significant time and resources.

Table 1: Illustrative Example of Structural Descriptors and Predicted Activity for Hypothetical Analogs of this compound This table is a hypothetical representation for illustrative purposes.

Analog R-Group Modification Molecular Weight ( g/mol ) LogP Predicted pIC50
1 -H 200.22 1.85 6.5
2 -F 218.21 1.95 6.8
3 -Cl 234.66 2.40 7.1

| 4 | -OCH3 | 230.25 | 1.70 | 6.3 |

Machine Learning Approaches in De Novo Design of Analogs

Beyond predicting the activity of existing or similar compounds, computational chemistry now embraces de novo drug design—the creation of entirely novel molecular structures with desired biological activities. Machine learning, particularly deep learning, has revolutionized this field by enabling the development of powerful generative models.

For this compound, machine learning-driven de novo design can be used to explore a vast chemical space and generate innovative analogs that might not be conceived through traditional medicinal chemistry intuition. The process typically involves:

Generative Models: Algorithms like Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs), and Generative Adversarial Networks (GANs) are trained on large databases of known molecules, often represented as SMILES strings or molecular graphs. These models learn the underlying rules of chemical structure and bonding.

Scaffold-Based Generation: The trained model can then be biased to generate novel molecules that contain the core 4-(3-methylpyrazin-2-yl)pyrimidine scaffold, ensuring that the new designs are analogs of the starting compound.

Property Optimization: A key advantage of these methods is the ability to optimize the generated molecules for specific properties. Through a technique called reinforcement learning, the generative model can be rewarded for creating molecules that are predicted to have high activity (using a QSAR model as a scoring function), low toxicity, and desirable pharmacokinetic profiles. This process steers the design towards compounds with a higher probability of success in later developmental stages.

This integrated approach allows for the automated design of potent and specific modulators, offering a framework for the rapid discovery of next-generation therapeutics based on the this compound structure.

Table 2: Hypothetical Analogs Generated via a Machine Learning Model with Predicted Properties This table is a hypothetical representation for illustrative purposes.

Generated Analog Novel Substituent Predicted Target Affinity (pIC50) Predicted Aqueous Solubility (LogS)
A 5-cyclopropyl-pyrazin-2-yl 8.2 -2.5
B 5-(morpholin-4-yl)-pyrazin-2-yl 7.9 -1.8

| C | 5-(1H-pyrazol-4-yl)-pyrazin-2-yl | 8.5 | -2.1 |

Structure Activity Relationship Sar Investigations of 4 3 Methylpyrazin 2 Yl Pyrimidin 2 Amine Analogs

Elucidation of Pharmacophoric Elements within the 4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine Scaffold

The this compound core can be dissected into key pharmacophoric elements that are essential for its biological activity. In the context of kinase inhibition, this scaffold contains features analogous to the adenine (B156593) ring of ATP, allowing it to interact with the hinge region of the kinase ATP-binding site. mdpi.comrsc.org

The primary pharmacophoric features are:

Hinge-Binding Motif: The 2-aminopyrimidine (B69317) moiety is a well-established hinge-binder. researchgate.net The nitrogen atom at position 1 of the pyrimidine (B1678525) ring and the exocyclic amino group at position 2 typically form crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction is a cornerstone for the affinity of many kinase inhibitors. frontiersin.org

Heteroaromatic Core: The pyrazine (B50134) ring, connected to the pyrimidine, serves as a versatile scaffold that can be modified to fine-tune electronic and steric properties, influencing interactions with the target protein. nih.govopenmedicinalchemistryjournal.com It can engage in various interactions, including van der Waals forces and π-stacking with hydrophobic residues in the active site.

Methyl Substituent: The methyl group on the pyrazine ring can be considered a probe for a specific hydrophobic pocket. Its presence and position can significantly impact potency and selectivity by providing favorable hydrophobic interactions.

Systematic Structural Modifications and Their Impact on Biological Potency

Systematic modification of the this compound scaffold is a key strategy to enhance biological potency and selectivity. nih.gov The SAR can be explored by making substitutions on the pyrazine and pyrimidine moieties and by modifying the amine linker.

The pyrazine ring is a critical component for tuning the properties of the molecule. nih.govnih.gov Substitutions on this ring can influence the compound's electronic nature, lipophilicity, and steric profile, thereby affecting its interaction with the target protein.

Electronic Effects: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyrazine ring can alter the electron density of the heterocyclic system. This can modulate the strength of hydrogen bonds formed by the pyrimidine moiety and influence other non-covalent interactions.

Steric Effects: The size and position of substituents on the pyrazine ring are critical. Small, hydrophobic groups may be well-tolerated if they fit into a corresponding pocket in the target's active site. Bulky substituents, on the other hand, could lead to steric clashes, reducing binding affinity. However, in some cases, larger groups can be designed to pick up additional favorable interactions in solvent-exposed regions. nih.gov

Table 1: Illustrative SAR of Substitutions on the Pyrazine Moiety

Position Substituent (R) General Impact on Potency Rationale
3-CH₃ (Methyl)BaselineProvides a key hydrophobic interaction.
3-HDecreaseLoss of hydrophobic interaction.
3-CF₃ (Trifluoromethyl)VariableCan increase potency if a suitable polar interaction is available, but may also be detrimental.
5 or 6-Cl, -F (Halogens)IncreaseCan enhance binding through halogen bonding or by modifying electronic properties.
5 or 6-OCH₃ (Methoxy)VariableMay increase potency by forming hydrogen bonds but could also introduce unfavorable steric bulk.
5 or 6Bulky GroupsDecreasePotential for steric hindrance within the binding pocket.

The 2-aminopyrimidine core is vital for hinge binding, but the pyrimidine ring itself can be substituted to further optimize activity. nih.govmdpi.comgsconlinepress.com Modifications at the C4, C5, and C6 positions can have a significant impact on potency and selectivity.

Position 5: This position is often a key point for modification in pyrimidine-based inhibitors. Introducing small substituents like halogens or methyl groups can enhance van der Waals interactions. Larger groups at this position can be used to target specific sub-pockets within the kinase active site, often leading to improved selectivity. nih.gov

Table 2: Illustrative SAR of Substitutions on the Pyrimidine Moiety

Position Substituent (R) General Impact on Potency Rationale
5-HBaseline
5-F, -ClIncreaseCan form favorable interactions in a hydrophobic pocket.
5-CH₃IncreaseEnhances hydrophobic interactions.
5-CN, -CONH₂VariableMay increase potency if hydrogen bonding opportunities exist.
6-NH₂DecreaseCould disrupt the primary hinge-binding interaction of the 2-amino group.

N-Alkylation: Methylation or ethylation of the amine linker generally leads to a significant loss of activity. This is because the N-H group often acts as a hydrogen bond donor, interacting with the target protein or contributing to a specific intramolecular hydrogen bond that stabilizes the active conformation. nih.gov

Conformational Restriction: Introducing cyclic structures or other rigid linkers to replace the amine can lock the molecule into a specific conformation. If this conformation matches the bioactive one, a significant increase in potency can be observed due to a lower entropic penalty upon binding.

Conformational Flexibility and Its Role in Structure-Activity Relationships

The this compound scaffold is a diarylamine, a class of molecules known for its conformational flexibility. sdsu.edu The rotation around the C-N bonds of the amine linker allows the pyrazine and pyrimidine rings to adopt different relative orientations. This conformational freedom plays a crucial role in SAR.

Kinase inhibitors often bind to their targets in a specific, low-energy conformation. nih.gov For diarylamine-based inhibitors, this can be a "folded" or a more "extended" conformation. The preferred binding conformation is dictated by the specific topology of the kinase's ATP-binding site. rsc.org

Dihedral Angle Control: The dihedral angle between the two aromatic rings is a key parameter. Substituents placed ortho to the linking amine can create steric hindrance that restricts rotation and favors a particular range of dihedral angles. This pre-organization of the molecule into its bioactive conformation can lead to a significant increase in binding affinity by reducing the entropic cost of binding. sdsu.edu

Intramolecular Hydrogen Bonding: In some analogs, it may be possible for an intramolecular hydrogen bond to form between the amine N-H and a nitrogen atom on one of the rings, which would favor a more planar conformation. nih.gov

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization

In modern drug discovery, optimizing potency alone is not sufficient. It is crucial to consider physicochemical properties to ensure that a compound has a good pharmacokinetic and safety profile. Ligand efficiency (LE) and lipophilic efficiency (LipE or LLE) are two key metrics used to guide this process. nih.govacs.orgsciforschenonline.org

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically measured by the number of heavy atoms). It is calculated as the binding energy per heavy atom. A higher LE indicates that a molecule is achieving its potency through efficient, high-quality interactions rather than simply through size and numerous weak contacts. During lead optimization, it is desirable to maintain or increase LE.

Lipophilic Efficiency (LipE or LLE): This metric assesses the balance between potency (pIC₅₀ or pKᵢ) and lipophilicity (logP or logD). wikipedia.org It is calculated as pIC₅₀ - logP. High lipophilicity can lead to problems such as poor solubility, high metabolic clearance, and off-target toxicity. LipE helps to prioritize compounds that gain potency without a disproportionate increase in lipophilicity. A higher LipE is generally desirable, with values greater than 5 often considered a benchmark for quality drug candidates. sciforschenonline.org

Table 3: Illustrative Application of LE and LipE in SAR Optimization

Compound Modification pIC₅₀ logP Heavy Atoms LE LipE Assessment
A Parent Scaffold7.02.5150.474.5Good starting point.
B Add -Cl to Pyrazine7.53.0160.474.5Potency gain is offset by increased lipophilicity. No improvement in efficiency.
C Add -OH to Pyrimidine7.32.2160.465.1Slight potency increase with improved lipophilicity. A more efficient compound.
D Add bulky lipophilic group8.04.5200.403.5Potency gain comes at a high cost of lipophilicity and size. Poor efficiency.

By applying these efficiency metrics, medicinal chemists can guide the SAR exploration towards analogs of this compound that not only have high potency but also possess the drug-like properties necessary for further development.

Mechanistic Chemical Biology of 4 3 Methylpyrazin 2 Yl Pyrimidin 2 Amine Derivatives

Identification of Molecular Targets through Biochemical Assays

The 2-aminopyrimidine (B69317) scaffold, often featuring an aryl or heteroaryl group at the 4-position, is a well-established "hinge-binding" motif that mimics the adenine (B156593) base of ATP. This characteristic allows derivatives of this scaffold to target the ATP-binding site of a wide range of protein kinases. nih.govrsc.org Biochemical assays, typically involving in vitro kinase activity screens, have been instrumental in identifying the specific molecular targets for various analogs.

High-throughput screening and subsequent structure-activity relationship (SAR) studies have identified potent inhibitory activity for pyrimidine (B1678525) derivatives against several key kinase targets implicated in cancer and other diseases. For instance, different analogs have shown potent, often nanomolar, inhibition of kinases that play crucial roles in cell cycle regulation, signal transduction, and angiogenesis.

Key molecular targets identified for various aminopyrimidine-based analogs include:

Cyclin-Dependent Kinases (CDKs): Analogs such as N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent inhibitors of CDK2, a key regulator of cell cycle progression. mdpi.com

Receptor Tyrosine Kinases (RTKs): The aminopyrimidine scaffold is found in inhibitors of RTKs like Mer and c-Met, which are involved in cell survival, proliferation, and metastasis. mdpi.com

Protein Kinase D (PKD): Pyrazolopyrimidine derivatives have been identified as pan-PKD inhibitors, targeting a family of kinases involved in cancer cell proliferation, migration, and invasion. nih.gov

The inhibitory concentrations for representative analogs against their identified targets are summarized in the table below, showcasing the potency that can be achieved with this chemical scaffold.

Compound ScaffoldKinase TargetPotency (IC₅₀ or Kᵢ)
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK2Kᵢ = 5 nM
Aminopyrimidine-pyrazole derivative (UNC569)MerIC₅₀ = 1.2 nM
Aminopyrimidine derivative (UNC2250)MerIC₅₀ = 1.7 nM
Pyrazolopyrimidine derivative (1-NA-PP1)PKD1~100 nM
Dual Mer/Flt3 inhibitor (MRX2843)MerIC₅₀ = 1.2 nM

This table is generated based on data from multiple sources for illustrative purposes. mdpi.commdpi.comnih.gov

Characterization of Binding Modes and Interaction Specificity

The efficacy and selectivity of aminopyrimidine-based inhibitors are dictated by their specific interactions within the ATP-binding pocket of the target kinase. The core scaffold typically establishes a conserved set of interactions with the kinase "hinge" region, while peripheral substituents engage in more variable contacts that fine-tune potency and selectivity.

Hydrogen Bonding Networks

A canonical binding mode for 2-aminopyrimidine inhibitors involves the formation of a pair of hydrogen bonds with the kinase hinge region, which connects the N- and C-terminal lobes of the kinase domain. This interaction mimics the way the adenine base of ATP binds. rsc.org Typically:

The nitrogen atom at position 1 (N1) of the pyrimidine ring acts as a hydrogen bond acceptor for the backbone amide proton of a hinge residue.

The exocyclic 2-amino group serves as a hydrogen bond donor to the backbone carbonyl oxygen of a nearby hinge residue.

This bidentate hydrogen bonding pattern anchors the inhibitor in the active site and is a crucial determinant of kinase inhibitory activity for this class of compounds. Some derivatives may form additional hydrogen bonds, such as through the pyrazine (B50134) nitrogen atoms, with other residues in the active site, further stabilizing the complex.

Hydrophobic and π-Stacking Interactions

While hydrogen bonds provide the primary anchor to the hinge, hydrophobic and π-stacking interactions are critical for achieving high affinity and selectivity. The aryl or heteroaryl substituent at the C4 position of the pyrimidine ring—in this case, a 3-methylpyrazine group—plays a key role.

This group typically extends into a hydrophobic pocket of the active site, often near the "gatekeeper" residue. The aromatic nature of the pyrazine ring allows for favorable π-stacking interactions with the side chains of aromatic amino acids like phenylalanine or tyrosine within the pocket. The methyl group on the pyrazine ring can further enhance binding by engaging in van der Waals interactions within hydrophobic sub-pockets. These non-covalent interactions are vital for distinguishing between the active sites of different kinases, which often vary in the size, shape, and character of these hydrophobic regions, thus forming the basis of inhibitor selectivity.

Elucidation of Biological Pathways Affected by 4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine Analogs

By inhibiting specific protein kinases, aminopyrimidine derivatives can modulate entire signaling cascades, leading to distinct cellular outcomes. The biological pathways affected are a direct consequence of the kinase targets identified for a given analog. nih.gov

Cell Cycle Progression: Analogs that target CDKs, such as CDK2, directly interfere with the cell cycle machinery. Inhibition of CDK2 can lead to a reduction in the phosphorylation of key substrates like the retinoblastoma protein (Rb). mdpi.com This prevents the cell from progressing through critical checkpoints, often resulting in cell cycle arrest in the S and G2/M phases and ultimately inducing apoptosis (programmed cell death). mdpi.com

Survival and Proliferation Signaling: Many kinases, including Mer, c-Met, and PKD, are upstream regulators of major pro-survival and proliferative pathways. mdpi.comnih.gov Inhibition of these kinases by aminopyrimidine analogs can block the activation of downstream signaling cascades such as the PI3K/AKT/mTOR and RAS/MAPK pathways. mdpi.comnih.gov Disruption of these pathways curtails signals that promote cell growth, proliferation, and survival, making these inhibitors effective against various cancer cell lines.

Cell Migration and Invasion: The Protein Kinase D (PKD) family is known to regulate processes involved in cell motility. Potent pyrazolopyrimidine inhibitors of PKD have been shown to effectively block the migration and invasion of cancer cells in vitro, indicating that these compounds can disrupt pathways controlling the cytoskeletal rearrangements and adhesive dynamics necessary for cell movement. nih.gov

Kinetic and Thermodynamic Aspects of Ligand-Target Interactions

A complete understanding of a drug's mechanism of action includes an analysis of the kinetic and thermodynamic parameters of its interaction with the target. Kinetics describe the rates of binding (association rate constant, k_on) and dissociation (dissociation rate constant, k_off), which together determine the binding affinity (K_d) and the inhibitor's residence time on the target. Thermodynamics, often studied using techniques like Isothermal Titration Calorimetry (ITC), dissects the binding affinity into its enthalpic (ΔH) and entropic (ΔS) contributions.

For the broader class of aminopyrimidine-based kinase inhibitors, detailed kinetic and thermodynamic studies are not always extensively reported in initial discovery literature, which tends to focus on potency metrics like IC₅₀ or Kᵢ. However, such studies are crucial for inhibitor optimization. For example, research on diaminopyrimidine inhibitors of renin demonstrated how ITC data can guide synthetic efforts. nih.gov By measuring the thermodynamic signature of binding (e.g., whether the interaction is enthalpically or entropically driven), chemists can make rational modifications to the inhibitor to improve binding enthalpy by incorporating new electrostatic interactions or to take advantage of favorable entropy. nih.gov

While specific k_on, k_off, ΔH, and ΔS values for this compound or its immediate kinase-inhibiting analogs are not available in the reviewed literature, it is a critical area for future investigation to fully characterize the molecular basis of their activity and to optimize their potential as therapeutic agents.

Medicinal Chemistry and Drug Discovery Applications of the 4 3 Methylpyrazin 2 Yl Pyrimidin 2 Amine Scaffold

Lead Optimization Strategies for 4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine Derived Hits

Once a "hit" compound containing the this compound scaffold is identified through screening, lead optimization becomes crucial to enhance its drug-like properties. This process involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic characteristics. For pyrimidine-based kinase inhibitors, the 2-amino group and the C4-substituent are primary points for derivatization. acs.orgmdpi.com

Structure-Activity Relationship (SAR) studies are central to this effort. For the this compound scaffold, optimization efforts would typically explore modifications at three key positions:

The Pyrimidin-2-amine Group: The exocyclic amine is often a critical anchor, forming hydrogen bonds with the kinase hinge region. mdpi.com Modifications here are generally conservative. However, attaching various substituted aryl or alkyl groups can probe for additional interactions in the solvent-exposed region, potentially enhancing potency or modulating physical properties.

The Pyrimidine (B1678525) Core: The C5 position of the pyrimidine ring is a common point of modification. acs.org Situated near the "gatekeeper" residue of the kinase active site, introducing small substituents like halogens (e.g., Br) or cyclopropyl (B3062369) groups can significantly impact selectivity. For instance, in a library of aminopyrimidine analogs, changing the C5 substituent from bromine to hydrogen drastically narrowed the kinome inhibition profile. acs.org

The Methylpyrazine Ring: The methyl group and the aromatic ring itself are key areas for optimization. The methyl group can be replaced with other small alkyl groups or functionalized to explore nearby pockets. The pyrazine (B50134) ring can be substituted with various groups to improve interactions within the hydrophobic regions of the ATP-binding site, thereby increasing potency. nih.govnih.gov For example, in related pyrazolo[3,4-d]pyrimidine inhibitors, linking a phenyl group to the core via different linkers was explored to optimize π-stacking interactions. nih.gov

The following table summarizes hypothetical SAR-driven optimization strategies for a lead compound based on this scaffold.

Table 1: Lead Optimization Strategies and Expected Outcomes

Modification Site Example Modification Rationale & Potential Impact
Pyrimidin-2-amine Addition of a substituted phenyl ring Explore solvent-front interactions; improve potency.
Pyrimidine C5-position Introduction of a cyclopropyl group Enhance selectivity by interacting with the gatekeeper residue. acs.org
Pyrazine Methyl Group Replacement with CF3 Block metabolic oxidation; improve metabolic stability.

| Pyrazine Ring | Addition of a morpholino group | Increase solubility and improve pharmacokinetic properties. |

Scaffold Diversity and Bioisosteric Replacements in Drug Design

Scaffold diversity is a key strategy to expand chemical space, overcome existing patents, and improve the properties of a lead compound. This can be achieved through "scaffold hopping," where the core structure is replaced with a topologically or functionally similar one. nih.govresearchgate.net Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in this process. nih.govnih.govresearchgate.net

For the this compound scaffold, several bioisosteric replacements can be considered:

Pyrazine Ring Replacement: The pyrazine ring can be considered a bioisostere of other aromatic systems like benzene, pyridine, or other heterocycles. pharmablock.com Replacing it with a pyrazole, imidazole, or even a substituted phenyl ring can alter the electronic properties and hydrogen bonding capacity of the molecule, leading to changes in target affinity and selectivity. For example, imidazo[1,2-a]pyrazines have been successfully developed as potent Aurora kinase inhibitors through such bioisosteric approaches. nih.gov

Pyrimidine Ring Replacement: The aminopyrimidine core is a classic hinge-binder, but other scaffolds can serve the same function. Fused ring systems like pyrazolo[3,4-d]pyrimidine or pyrrolo[2,3-d]pyrimidine are well-known bioisosteres of the purine (B94841) nucleus of ATP and are common in kinase inhibitor design. rsc.orgresearchgate.net Scaffold hopping from a 2-aminopyrimidine (B69317) to a 2-aminoimidazole has been used to generate new anti-biofilm agents. nih.gov

Amine Linker Modification: While not a ring replacement, the exocyclic amine linker is also subject to bioisosteric substitution to modulate properties.

Table 2: Potential Bioisosteric Replacements for the Core Scaffold

Original Moiety Bioisosteric Replacement Potential Advantage Reference Example
Pyrazine Phenyl, Pyridine, Thiophene Modulate lipophilicity and target interactions. pharmablock.com Imidazo[1,2-a]pyrazines for Aurora kinases. nih.gov
Pyrimidine Pyrazolo[3,4-d]pyrimidine Mimic adenine (B156593) core of ATP, enhance kinase binding. rsc.org Development of EGFR-TK inhibitors. rsc.org
Pyrimidine Furanopyrimidine Alter hinge-binding geometry and improve CNS penetration. nih.gov Notum inhibitors for Wnt signaling. nih.gov

| Amine Linker | Amide, Urea | Introduce different hydrogen bonding patterns. nih.gov | Optimization of TYK2 inhibitors. nih.gov |

Fragment-Based Drug Discovery and Design around the Core Structure

Fragment-Based Drug Discovery (FBDD) is an alternative to high-throughput screening for identifying lead compounds. It begins with screening libraries of small, low-molecular-weight compounds ("fragments") to find weak but efficient binders to the target protein. nih.gov These initial hits are then optimized into more potent leads through strategies like fragment growing, linking, or merging.

The this compound scaffold is well-suited for FBDD strategies:

As a Starting Fragment: The core scaffold itself, or a simplified version like 4-pyrazinyl-pyrimidin-2-amine, could be identified as an initial hit in a fragment screen. Its inherent ability to bind the kinase hinge region makes it an excellent starting point.

Fragment Growing: This is the most common FBDD optimization method. nih.gov Once the core fragment is docked into the target's active site (often confirmed by X-ray crystallography), medicinal chemists can "grow" the molecule by adding substituents at synthetically accessible points. These additions are designed to extend into adjacent pockets of the binding site to form new, favorable interactions, thereby increasing affinity. For the this compound scaffold, logical growth vectors would be the C5 position of the pyrimidine and open positions on the pyrazine ring.

Fragment Linking: If two different fragments are found to bind in adjacent pockets of the active site, they can be chemically linked together. This strategy can lead to a dramatic increase in potency. For instance, a simple aminopyrimidine fragment binding the hinge could be linked to another fragment occupying a nearby hydrophobic pocket to create a high-affinity inhibitor.

Development of Chemical Probes Based on this compound

Chemical probes are indispensable tools in chemical biology for validating drug targets and elucidating biological pathways. openlabnotebooks.org A high-quality probe is typically a potent and selective small molecule inhibitor derived from a lead compound, which can be used to engage a specific target in a cellular or in vivo setting. acs.org Converting a lead compound like a this compound derivative into a chemical probe involves attaching a functional handle for detection or affinity purification.

Key considerations for designing a chemical probe from this scaffold include:

Point of Attachment: The functional tag (e.g., biotin (B1667282) for pulldowns, a fluorophore for imaging, or a photo-reactive group for covalent labeling) must be attached to the molecule at a position that does not disrupt its binding to the target kinase. researchgate.net SAR data is critical here; modifications should be made at positions where a variety of substituents are tolerated without loss of activity. Typically, this involves extending a linker from a solvent-exposed part of the molecule. nih.gov

Linker Design: A linker is often required to spatially separate the tag from the inhibitor, ensuring that the tag does not sterically hinder the inhibitor-protein interaction. The length and composition of the linker need to be optimized.

Creation of a Negative Control: A crucial component of a chemical probe is a structurally similar but biologically inactive negative control. This control compound helps to ensure that any observed biological effects are due to the on-target activity of the probe and not off-target or non-specific effects.

Table 3: Hypothetical Chemical Probes Derived from the Scaffold

Probe Type Functional Tag Potential Attachment Point Application
Affinity Probe Biotin Via a PEG linker from the pyrazine ring Target identification and validation (pulldown assays).
Fluorescent Probe Cyanine Dye Via a linker from the pyrimidin-2-amine Cellular imaging, tracking target localization. nih.gov

| Photoaffinity Probe | Diazirine | On a solvent-exposed phenyl group attached to the core | Covalent labeling of the target for proteomic studies. researchgate.net |

Strategies for Improving In Vitro Metabolic Stability

Poor metabolic stability is a common reason for the failure of drug candidates. Compounds that are rapidly metabolized by liver enzymes, such as cytochrome P450s (CYPs), often have short half-lives and low oral bioavailability. mdpi.com Improving in vitro metabolic stability, typically assessed using liver microsomes, is a key goal of lead optimization.

For heterocyclic scaffolds like this compound, common metabolic liabilities include oxidation of aromatic rings and alkyl groups. Strategies to mitigate these issues include:

Blocking Metabolic Hotspots: Once the primary sites of metabolism ("hotspots") are identified, they can be blocked. A common strategy is to replace a hydrogen atom at a metabolically labile position with a fluorine atom. The strong C-F bond is resistant to oxidative cleavage.

Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at a site of metabolism can slow the rate of bond cleavage due to the kinetic isotope effect. nih.govtandfonline.com This can lead to a significant increase in metabolic half-life and oral exposure. For example, replacing a phenyl group with a penta-deuterophenyl analog improved the metabolic stability of a pyrido[2,3-d]pyrimidin-7(8H)-one based kinase inhibitor. nih.govcitedrive.com

Replacing Labile Groups: Methyl groups on aromatic rings are often susceptible to oxidation. Replacing the methyl group on the pyrazine ring with a more stable group, like a trifluoromethyl (CF3) or cyclopropyl group, can prevent this metabolic pathway.

Modulating Electronics: Introducing electron-withdrawing groups onto the aromatic rings can deactivate them towards oxidative metabolism.

These strategies can be systematically applied to derivatives of the this compound scaffold to enhance their stability and improve their potential as drug candidates. nih.govcreative-proteomics.comwikipedia.org

Table 4: Strategies to Enhance Metabolic Stability

Metabolic Liability Strategy Example Modification on Scaffold
Oxidation of Methyl Group Replace with a more stable group. Change -CH3 to -CF3 on the pyrazine ring.
Aromatic Ring Oxidation Block site of oxidation with fluorine. Introduce a fluorine atom onto an attached phenyl ring.
Oxidation at a C-H bond Replace hydrogen with deuterium. tandfonline.com Deuterate the methyl group (-CD3) or other labile positions. nih.gov

| Hydroxylation of Pyrimidine | Introduce electron-withdrawing groups. | Add a halogen at the C5 position of the pyrimidine. |

Emerging Research Directions and Future Perspectives for 4 3 Methylpyrazin 2 Yl Pyrimidin 2 Amine Research

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and design. mdpi.com For a compound like 4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine, these computational tools offer a multifaceted approach to expedite its journey from a chemical entity to a potential therapeutic agent.

Generative models, a subset of AI, can be trained on vast libraries of known bioactive molecules to design novel analogues of this compound with potentially improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.govmorressier.com By learning the intricate relationships between chemical structure and biological activity, these models can propose new molecular architectures that are more likely to interact favorably with a specific biological target, such as a protein kinase. mdpi.comnih.gov Predictive algorithms can then be employed to screen these virtual compounds, forecasting their efficacy and potential off-target effects, thereby prioritizing the most promising candidates for synthesis and experimental testing. biorxiv.org This in silico approach significantly reduces the time and resources required for lead optimization.

Furthermore, AI can be instrumental in identifying potential biological targets for this compound. By analyzing large-scale biological data, including genomic, proteomic, and transcriptomic information, machine learning algorithms can identify proteins or pathways that are likely to be modulated by this compound, offering new avenues for therapeutic application. An artificial intelligence-powered screening of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives was recently used to identify a potent inhibitor of TLR4-TLR4 dimerization, highlighting the power of this approach. nih.gov

Table 1: Applications of AI/ML in the Development of this compound

Application AreaAI/ML TechniquePotential Impact
Lead Optimization Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Design of novel analogues with improved potency and selectivity.
Virtual Screening Predictive modeling, Quantitative Structure-Activity Relationship (QSAR)Prioritization of compounds for synthesis, reducing experimental costs.
Target Identification Deep learning analysis of 'omics' dataDiscovery of new biological targets and therapeutic indications.
Synthesis Prediction Retrosynthesis algorithmsOptimization of synthetic routes for increased efficiency.

Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

The efficient and versatile synthesis of this compound and its derivatives is crucial for enabling comprehensive structure-activity relationship (SAR) studies and ultimately, for large-scale production. Modern synthetic organic chemistry offers a range of innovative methodologies that can be applied to enhance the accessibility and structural diversity of this chemical scaffold.

Organocatalysis, for instance, presents a green and efficient alternative to traditional metal-catalyzed reactions. tandfonline.comrsc.orgtandfonline.comconicet.gov.ar The use of small organic molecules as catalysts can facilitate the construction of the pyrimidine (B1678525) and pyrazine (B50134) rings with high regio- and stereoselectivity, often under milder reaction conditions. This approach can lead to the development of more sustainable and cost-effective synthetic routes.

Multicomponent reactions (MCRs) are another powerful tool for generating molecular diversity. researchgate.net By combining three or more starting materials in a single step, MCRs can rapidly produce a library of structurally diverse analogues of this compound. This high-throughput approach is particularly valuable in the early stages of drug discovery for exploring a wide chemical space. Other modern techniques like microwave-assisted synthesis can also accelerate the synthesis of pyrazine and pyrimidine derivatives. mdpi.comnih.gov

Furthermore, the development of novel cross-coupling strategies, such as palladium-catalyzed Buchwald-Hartwig amination, can be employed for the late-stage functionalization of the pyrimidine scaffold, allowing for the introduction of a wide range of substituents. mdpi.com This enables the fine-tuning of the compound's properties to optimize its biological activity and pharmacokinetic profile.

Table 2: Comparison of Synthetic Methodologies for Pyrimidine and Pyrazine Derivatives

MethodologyAdvantagesPotential Application to this compound
Organocatalysis Environmentally friendly, mild reaction conditions, high selectivity.Enantioselective synthesis of chiral derivatives.
Multicomponent Reactions High efficiency, rapid generation of diversity, atom economy.Creation of a library of analogues for initial screening.
Microwave-Assisted Synthesis Reduced reaction times, improved yields, enhanced reaction control.Acceleration of key synthetic steps.
Palladium-Catalyzed Cross-Coupling Versatility in forming C-N and C-C bonds.Late-stage functionalization to fine-tune biological activity.

Advanced In Vitro Assays for Mechanistic Understanding

A deep understanding of the mechanism of action of this compound is fundamental to its development as a therapeutic agent. Advanced in vitro assays are indispensable for elucidating how this compound interacts with its biological target and the subsequent cellular consequences.

Given that pyrimidine-based scaffolds are common in kinase inhibitors, a primary focus would be to utilize a suite of kinase activity assays. nih.govnih.goveurofinsdiscovery.com High-throughput screening (HTS) against a panel of kinases can rapidly identify the primary target(s) of the compound. acs.orgyoutube.comyoutube.com Subsequently, more detailed biochemical assays, such as radiometric or fluorescence-based assays, can be used to determine the potency (e.g., IC50 value) and mode of inhibition (e.g., ATP-competitive, allosteric). researchgate.netnih.gov

Beyond biochemical assays, cell-based assays are crucial for confirming the compound's activity in a more physiologically relevant context. reactionbiology.com Cellular thermal shift assays (CETSA) can be used to verify target engagement in intact cells. Reporter gene assays can measure the compound's effect on specific signaling pathways downstream of the target kinase. Furthermore, advanced techniques like phospho-proteomics can provide a global view of the changes in cellular phosphorylation patterns induced by the compound, offering insights into its broader mechanism of action and potential off-target effects. reactionbiology.com

Table 3: Advanced In Vitro Assays for Characterizing this compound

Assay TypePurposeInformation Gained
High-Throughput Kinase Screening Initial target identification.Kinase selectivity profile.
Biochemical Potency Assays (e.g., ADP-Glo) Determination of inhibitory potency.IC50 values, mechanism of inhibition.
Cellular Thermal Shift Assay (CETSA) Confirmation of target engagement in cells.Evidence of direct binding to the target in a cellular environment.
Reporter Gene Assays Assessment of downstream pathway modulation.Functional consequence of target inhibition.
Phospho-proteomics Global analysis of cellular signaling.On-target and off-target effects on cellular phosphorylation.

Collaborative and Multidisciplinary Research Initiatives

The complexity and cost of modern drug discovery necessitate a collaborative and multidisciplinary approach. mdpi.comacs.org The advancement of this compound from a promising lead compound to a clinical candidate will be significantly enhanced through strategic partnerships between academic institutions, pharmaceutical companies, and specialized research consortia. drugdiscoverytrends.comcancer.govcriteriuminc.comtandfonline.comcancerletter.comresearchgate.netaip.org

Academic labs can provide deep expertise in fundamental biology and novel assay development, which is crucial for elucidating the compound's mechanism of action. nih.gov Pharmaceutical companies, on the other hand, bring invaluable experience in medicinal chemistry, drug metabolism and pharmacokinetics (DMPK), and clinical trial design. acs.org

Research consortia, often funded by government agencies or foundations, can provide a platform for sharing resources, data, and expertise, thereby accelerating progress and reducing redundancy. drugdiscoverytrends.comcancer.gov These collaborations can bring together experts in computational chemistry, structural biology, synthetic chemistry, and clinical research to work in a coordinated fashion. For a compound like this compound, such a multidisciplinary team could, for example, use AI to design novel analogues, develop efficient synthetic routes, characterize their biological activity using advanced assays, and ultimately, design and execute preclinical and clinical studies. These partnerships are becoming increasingly vital for navigating the challenges of drug development. rsc.orgresearchgate.net

Table 4: Key Stakeholders in a Collaborative Research Initiative

StakeholderRole and Contribution
Academic Research Groups Basic research, target validation, novel assay development, mechanistic studies.
Pharmaceutical/Biotech Companies Medicinal chemistry, lead optimization, preclinical and clinical development, regulatory expertise.
Contract Research Organizations (CROs) Specialized services such as high-throughput screening, toxicology studies, and chemical synthesis.
Government Funding Agencies/Foundations Financial support, fostering of collaborative networks and consortia.
Computational Chemistry/AI Companies In silico drug design, predictive modeling, data analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.